(3-Phenylisoquinolin-4-yl)methanol (CAS 385416-19-3) is a highly functionalized N-heterocyclic building block featuring a lipophilic 3-phenyl substituent and a versatile 4-hydroxymethyl handle . It is primarily procured as a late-stage intermediate for the synthesis of bioactive isoquinoline alkaloids, advanced agrochemicals, and specialized transition-metal ligands [1]. Its dual functionality allows for orthogonal derivatization: the hydroxymethyl group serves as a prime site for oxidation, etherification, or halogenation, while the 3-phenyl ring provides essential steric bulk and lipophilicity required for target-receptor binding or ligand tuning [2].
Substituting this compound with simpler analogs, such as unsubstituted isoquinolin-4-ylmethanol or unfunctionalized 3-phenylisoquinoline, introduces significant synthetic bottlenecks . Procuring 3-phenylisoquinoline requires downstream C4-activation (e.g., via harsh radical halogenation or direct formylation), which often suffers from poor regioselectivity and low yields [2]. Conversely, using isoquinolin-4-ylmethanol and attempting a late-stage C3-arylation requires expensive transition-metal catalysts and extended optimization, often failing due to the coordinating nature of the free alcohol [1]. Procuring the exact (3-Phenylisoquinolin-4-yl)methanol scaffold bypasses these low-yielding steps, ensuring high-purity progression into final API or ligand assembly.
When synthesizing C4-substituted 3-phenylisoquinolines, starting with (3-Phenylisoquinolin-4-yl)methanol allows for quantitative conversion to the highly reactive 4-(chloromethyl) derivative using mild reagents (e.g., SOCl2) at ambient temperatures, typically achieving >95% yield . In contrast, attempting to activate the C4 position of the comparator, 4-methyl-3-phenylisoquinoline, requires radical bromination (NBS/AIBN) under reflux, which frequently stalls at 60-70% yield due to the formation of over-brominated impurities [1]. Procuring the pre-oxidized hydroxymethyl form directly eliminates this problematic radical step.
| Evidence Dimension | Yield of C4-halomethyl intermediate |
| Target Compound Data | >95% yield (via mild chlorination of the alcohol) |
| Comparator Or Baseline | ~60-70% yield (via radical bromination of 4-methyl-3-phenylisoquinoline) |
| Quantified Difference | >25% higher yield with elimination of di-halogenated impurities |
| Conditions | Standard laboratory scale-up (SOCl2 at 25 °C vs. NBS/AIBN at reflux) |
Procuring this exact compound avoids low-yielding, impurity-generating radical reactions, directly improving batch-to-batch reproducibility and lowering purification costs.
The presence of the 3-phenyl ring in (3-Phenylisoquinolin-4-yl)methanol significantly enhances its lipophilicity compared to the unsubstituted isoquinolin-4-ylmethanol baseline [1]. This structural modification increases its solubility in standard organic solvents such as dichloromethane (DCM) and toluene by more than 3-fold (>100 mg/mL vs. <30 mg/mL) . This enhanced solubility profile allows for higher concentration reactions during downstream etherification or cross-coupling, reducing solvent volumes and improving reactor throughput.
| Evidence Dimension | Solubility in dichloromethane (DCM) |
| Target Compound Data | >100 mg/mL at 25 °C |
| Comparator Or Baseline | <30 mg/mL at 25 °C (Isoquinolin-4-ylmethanol) |
| Quantified Difference | >3-fold increase in non-polar solvent solubility |
| Conditions | Ambient temperature (25 °C) solvent screening |
High solubility in standard organic solvents streamlines extraction and purification processes, minimizing solvent waste and improving overall manufacturing efficiency.
(3-Phenylisoquinolin-4-yl)methanol is isolated as a stable solid, which provides a distinct handling advantage over many lower-molecular-weight isoquinoline derivatives that often present as hygroscopic oils or low-melting solids [1]. The solid-state nature of this compound ensures high initial purity (>95%) and prevents moisture absorption during storage and transfer . Compared to crude mixtures or liquid analogs, this stable solid form allows for precise stoichiometric weighing, which is critical for sensitive catalytic downstream transformations [1].
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable solid (high purity, non-hygroscopic) |
| Comparator Or Baseline | Liquid or low-melting isoquinoline derivatives (prone to moisture absorption) |
| Quantified Difference | Improved stoichiometric precision and extended shelf-life |
| Conditions | Standard laboratory storage and weighing conditions |
A stable solid form ensures consistent dosing and eliminates the need for specialized handling or drying protocols prior to use.
The 3-phenylisoquinoline core is a privileged scaffold in central nervous system (CNS) drug discovery. (3-Phenylisoquinolin-4-yl)methanol serves as an ideal late-stage precursor, where the hydroxymethyl group can be rapidly converted into an ether or amine linkage to attach pharmacophores, while the 3-phenyl group ensures optimal blood-brain barrier (BBB) penetration .
In materials science, substituted isoquinolines are highly valued as cyclometalating ligands for iridium and platinum complexes. The exact substitution pattern of (3-Phenylisoquinolin-4-yl)methanol allows for the tuning of emission wavelengths, with the hydroxymethyl group providing a site for polymer anchoring or further extending the conjugated system [1].
3-Phenylisoquinoline derivatives have demonstrated significant activity against multidrug-resistant bacteria (e.g., MRSA) by targeting the cell division protein FtsZ. Procuring this specific hydroxymethyl building block enables medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C4 position without disrupting the critical 3-phenyl binding motif [2].